6-Bromo-7-fluoro-3-methylquinolin-2-amine

描述

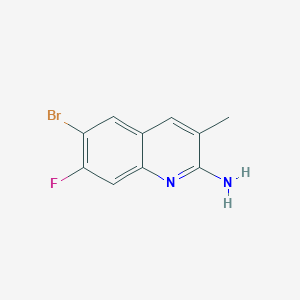

6-Bromo-7-fluoro-3-methylquinolin-2-amine (Molecular Formula: C₁₀H₈BrFN₂) is a halogenated quinoline derivative characterized by a bromine atom at position 6, a fluorine atom at position 7, and a methyl group at position 3 of the quinoline scaffold. Key identifiers include:

- SMILES: CC1=CC2=CC(=C(C=C2N=C1N)F)Br

- InChIKey: WTHQAORMGGLPBS-UHFFFAOYSA-N

属性

IUPAC Name |

6-bromo-7-fluoro-3-methylquinolin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFN2/c1-5-2-6-3-7(11)8(12)4-9(6)14-10(5)13/h2-4H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTHQAORMGGLPBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2N=C1N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565526-63-7 | |

| Record name | 6-bromo-7-fluoro-3-methylquinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-3-methylquinolin-2-amine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a quinoline derivative, followed by amination. The reaction conditions often require the use of catalysts such as palladium and specific reagents to achieve the desired substitutions on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

6-Bromo-7-fluoro-3-methylquinolin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles or electrophiles. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .

科学研究应用

6-Bromo-7-fluoro-3-methylquinolin-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

作用机制

The mechanism of action of 6-Bromo-7-fluoro-3-methylquinolin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity. The molecular pathways involved include signal transduction pathways that regulate cell growth, proliferation, and survival .

相似化合物的比较

Substituent Positioning and Electronic Effects

The target compound’s substitution pattern distinguishes it from related quinolines. Below is a comparative analysis:

| Compound | Substituents | Key Functional Groups |

|---|---|---|

| 6-Bromo-7-fluoro-3-methylquinolin-2-amine | Br (C6), F (C7), CH₃ (C3), NH₂ (C2) | Halogens (Br, F), methyl, primary amine |

| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | Br (C6), N-linked 3-(difluoromethyl)phenyl (C4) | Difluoromethyl anilino group |

| 6-Bromo-N-(2-methyl-2H-benzotriazol-5-yl)quinolin-4-amine | Br (C6), N-linked benzotriazole (C4), CH₃ (N2) | Benzotriazole, methyl |

| 6-Bromo-3-methylquinolin-2-amine | Br (C6), CH₃ (C3), NH₂ (C2) | Bromine, methyl, primary amine (no F) |

Key Observations :

- Halogen Effects: The 7-fluoro substituent in the target compound enhances electrophilicity compared to non-fluorinated analogs (e.g., 6-bromo-3-methylquinolin-2-amine) . Fluorine’s electronegativity may improve metabolic stability and target binding in biological systems.

- Amino Group Position: The 2-amine group (vs.

常见问题

Q. Advanced Considerations

- Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional reflux methods .

- Regioselectivity challenges : Competing halogenation sites (e.g., 5- vs. 7-position for fluorine) require precise temperature control and catalyst selection (e.g., Pd-based catalysts for directed C-H activation) .

How can conflicting bioactivity data for this compound derivatives be systematically resolved?

Advanced Question

Discrepancies in biological activity (e.g., antimicrobial vs. anticancer efficacy) often arise from structural variations or impurities. Methodological approaches include:

- Structural validation : Use high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., - HSQC) to confirm substituent positions and rule out regioisomeric contaminants .

- Purity assessment : Quantify trace impurities (<1%) via HPLC with photodiode array detection, as minor contaminants (e.g., dehalogenated byproducts) can skew bioassay results .

- Docking studies : Compare binding modes with target proteins (e.g., kinases) to identify substituent-dependent interactions. For example, 7-fluoro may enhance hydrogen bonding with active-site residues, while 3-methyl could sterically hinder binding .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Question

- and NMR : Critical for confirming substitution patterns. For instance, the 7-fluoro substituent produces distinct shifts (~-110 to -120 ppm) and splitting patterns due to coupling with adjacent protons .

- LC-MS : Validates molecular weight (expected m/z: 269/271 [M+H] for / isotopes) and detects halogen loss during synthesis .

- X-ray crystallography : Resolves ambiguities in regiochemistry, especially when multiple halogenation sites are possible .

Q. Advanced Application

- Dynamic NMR : Detects rotational barriers in the 3-methyl group, which may influence conformational stability in solution .

How do halogen substituents at the 6- and 7-positions modulate the compound’s electronic properties and reactivity?

Advanced Question

- Electron-withdrawing effects : Bromine (6-position) and fluorine (7-position) reduce electron density on the quinoline ring, directing electrophilic attacks to the 5- or 8-positions. This is confirmed via Hammett substituent constants ( for Br: +0.39; for F: +0.06) .

- Impact on nucleophilic substitution : Bromine at the 6-position is more labile than fluorine, enabling Suzuki-Miyaura cross-coupling for further functionalization .

- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to explain regioselectivity in reactions like nitration or sulfonation .

What strategies optimize the compound’s solubility and stability in biological assays?

Basic Question

- Solubility enhancement : Use co-solvents (e.g., DMSO:water mixtures) or salt formation (e.g., HCl salts of the 2-amine group) .

- Stability testing : Monitor degradation under physiological pH (7.4) and light exposure via UV-Vis spectroscopy. Fluorine’s electronegativity typically enhances stability against oxidative degradation .

Q. Advanced Method

- Lipophilicity tuning : Introduce polar groups (e.g., hydroxyl via post-synthetic oxidation) while retaining halogenated positions for target binding. LogP values can be predicted using software like MarvinSuite .

How can researchers validate the compound’s mechanism of action in enzyme inhibition studies?

Advanced Question

- Kinetic assays : Measure values using fluorogenic substrates (e.g., ATP analogs for kinase targets) to distinguish competitive vs. non-competitive inhibition .

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics and identifies entropy-driven interactions from hydrophobic groups like the 3-methyl substituent .

- Mutagenesis studies : Compare inhibition potency against wild-type vs. mutant enzymes (e.g., replacing Ser/Thr residues in kinase active sites) to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。